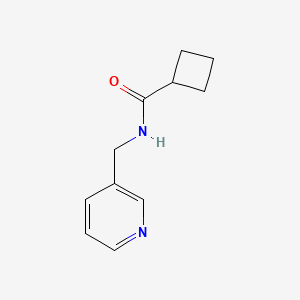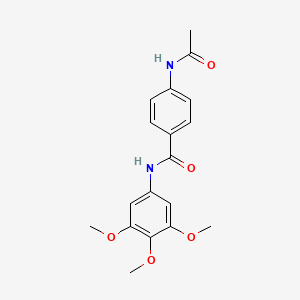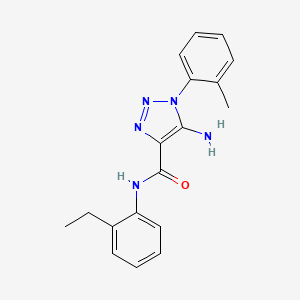
N-(3-pyridinylmethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridinylmethyl)cyclobutanecarboxamide, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. PAC-1 works by activating a protein called procaspase-3, which triggers a process of programmed cell death, or apoptosis, in cancer cells.
Wirkmechanismus
N-(3-pyridinylmethyl)cyclobutanecarboxamide works by activating procaspase-3, a protein that is present in cancer cells but is inactive. Once activated, procaspase-3 triggers a cascade of events that leads to apoptosis in cancer cells. This mechanism of action is specific to cancer cells, as normal cells have mechanisms in place to prevent procaspase-3 activation.
Biochemical and Physiological Effects
N-(3-pyridinylmethyl)cyclobutanecarboxamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. In addition to its anti-tumor activity, N-(3-pyridinylmethyl)cyclobutanecarboxamide has also been shown to have anti-inflammatory effects and to enhance the immune response to cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-pyridinylmethyl)cyclobutanecarboxamide in lab experiments is its specificity for cancer cells, which reduces the risk of toxicity to normal cells and tissues. However, one limitation is that N-(3-pyridinylmethyl)cyclobutanecarboxamide can be difficult to synthesize and purify, which can limit its availability for research.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-pyridinylmethyl)cyclobutanecarboxamide. One area of focus could be on developing more efficient synthesis methods to increase the yield and purity of the final product. Another area of focus could be on studying the mechanism of action of N-(3-pyridinylmethyl)cyclobutanecarboxamide in more detail, to better understand how it activates procaspase-3 and triggers apoptosis in cancer cells. Additionally, further preclinical and clinical studies will be needed to determine the safety and efficacy of N-(3-pyridinylmethyl)cyclobutanecarboxamide as a cancer treatment.
Synthesemethoden
N-(3-pyridinylmethyl)cyclobutanecarboxamide can be synthesized through a multi-step process involving the reaction of 3-pyridinemethanol with cyclobutanecarboxylic acid, followed by a series of chemical reactions to produce the final product. The synthesis method has been optimized over time to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(3-pyridinylmethyl)cyclobutanecarboxamide has been studied extensively for its potential use in cancer treatment. In vitro studies have shown that N-(3-pyridinylmethyl)cyclobutanecarboxamide can induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also shown promising results, with N-(3-pyridinylmethyl)cyclobutanecarboxamide demonstrating anti-tumor activity in mouse models of breast and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(10-4-1-5-10)13-8-9-3-2-6-12-7-9/h2-3,6-7,10H,1,4-5,8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFDNNHWIBQAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-dichlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5139183.png)

![4-[(4-chlorobenzyl)sulfonyl]morpholine](/img/structure/B5139193.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5139195.png)
![3-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5139207.png)
![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)
![4-[2,2-bis(1-phenyl-1H-tetrazol-5-yl)vinyl]-N,N-diethylaniline](/img/structure/B5139220.png)
![4-methyl-5-[(2-methyl-1,3-benzothiazol-6-yl)diazenyl]-1,3-thiazol-2-amine](/img/structure/B5139225.png)
![(2E)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-methyl-2-butenamide](/img/structure/B5139226.png)
![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)

![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)
![ethyl 4-({6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5139249.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)